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molecular formula C11H13NO B3348292 2-ethyl-5-methoxy-1H-indole CAS No. 163688-10-6

2-ethyl-5-methoxy-1H-indole

Cat. No. B3348292
M. Wt: 175.23 g/mol
InChI Key: UIEHVKCFXAZDCJ-UHFFFAOYSA-N
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Patent
US09023871B2

Procedure details

N-(t-Boc)-4-Methoxy-2-methylaniline (1.00 g, 4.2 mmol) was dissolved in anhydrous THF (15 mL) under an atmosphere of Ar (g). The solution was cooled to −40° C. and sec-butyllithium (1.4 M in cyclohexane, 6.65 mL, 0.60 g) was added slowly to maintain an internal temperature of <−25° C. After reaching 1 equivalent of sec-butyllithium (˜3.3 mL) the reaction mixture turned bright yellow signifying the deprotonation of the amide nitrogen. The reaction mixture was then cooled to −50° C. over 10 minutes and a solution of N-methoxy-N-methylpropanamide (520 mg, 4.4 mmol) in THF (3 mL) was added in a dropwise fashion. The reaction mixture was allowed to warm to −10° C. over 30 minutes while stirring. Upon completion, the mixture was partitioned between Et2O (50 mL) and 0.5 N HCl (50 mL). The aqueous layer was extracted once more with Et2O (25 mL). The combined ether layers were washed with brine (50 mL), dried over anhydrous Na2SO4 and concentrated in vacuo providing a yellowish-brown oil. The crude reaction mixture was dissolved in dichloromethane (20 mL) and trifluoroacetic acid (3 mL) was added to the reaction mixture and stirred at room temperature for 48 hours. When the reaction reached completion, DCM (50 mL) was added and the reaction mixture was transferred to a separatory funnel and washed with saturated NaHCO3 (50 mL) followed by brine (50 mL). The organic layer was dried over Na2SO4 and concentrated in vacuo giving a deep yellow oil which was purified by column chromatography (0-20% ethyl acetate/hexanes) to yield a yellow/brown oil (0.261 g, 35%): TLC Rf 0.43 in 20% EtOAc/hexanes. 1H NMR (600 MHz, CDCl3) δ 7.78 (s, 1H), 7.20-7.18 (d, 1H, J=8.64 Hz), 7.04 (d, 1H, J=2.4 Hz), 6.80-6.78 (dd, 1H J1=8.64 Hz, J2=2.4 Hz), 6.20 (s, 1H), 3.86 (s, 3H), 2.82-2.76 (q, 2H, J=7.62 Hz), 1.36-1.34 (t, 3H, J=7.62 Hz); 13C NMR (150 MHz, CDCl3) δ 154.3, 142.4, 131.2, 129.5, 111.09, 110.96, 102.3, 98.8, 56.1, 21.7, 13.5. Elemental analysis calculated for C11H13NO: C, 76.16; H, 7.99; N, 7.40. Found: C, 76.28; H, 7.97; N, 7.39.
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
[Compound]
Name
N-(t-Boc)-4-Methoxy-2-methylaniline
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
reactant
Reaction Step Three
[Compound]
Name
( g )
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
6.65 mL
Type
reactant
Reaction Step Four
Quantity
3.3 mL
Type
reactant
Reaction Step Five
[Compound]
Name
amide nitrogen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
520 mg
Type
reactant
Reaction Step Seven
Name
Quantity
3 mL
Type
reactant
Reaction Step Seven
Quantity
3 mL
Type
reactant
Reaction Step Eight
Name
Yield
35%

Identifiers

REACTION_CXSMILES
[CH:1]([Li])([CH2:3][CH3:4])[CH3:2].CO[N:8](C)[C:9](=O)[CH2:10][CH3:11].FC(F)(F)C(O)=O.[CH2:21]1[CH2:25][O:24][CH2:23][CH2:22]1>ClCCl>[CH2:3]([C:1]1[NH:8][C:9]2[C:22]([CH:2]=1)=[CH:21][C:25]([O:24][CH3:23])=[CH:11][CH:10]=2)[CH3:4]

Inputs

Step One
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
N-(t-Boc)-4-Methoxy-2-methylaniline
Quantity
1 g
Type
reactant
Smiles
Name
Quantity
15 mL
Type
reactant
Smiles
C1CCOC1
Name
( g )
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Four
Name
Quantity
6.65 mL
Type
reactant
Smiles
C(C)(CC)[Li]
Step Five
Name
Quantity
3.3 mL
Type
reactant
Smiles
C(C)(CC)[Li]
Step Six
Name
amide nitrogen
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
520 mg
Type
reactant
Smiles
CON(C(CC)=O)C
Name
Quantity
3 mL
Type
reactant
Smiles
C1CCOC1
Step Eight
Name
Quantity
3 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-40 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain an internal temperature of <−25° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to −50° C. over 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to −10° C. over 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
Upon completion, the mixture was partitioned between Et2O (50 mL) and 0.5 N HCl (50 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted once more with Et2O (25 mL)
WASH
Type
WASH
Details
The combined ether layers were washed with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
providing a yellowish-brown oil
CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
STIRRING
Type
STIRRING
Details
stirred at room temperature for 48 hours
Duration
48 h
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the reaction mixture was transferred to a separatory funnel
WASH
Type
WASH
Details
washed with saturated NaHCO3 (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
giving a deep yellow oil which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (0-20% ethyl acetate/hexanes)

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1NC2=CC=C(C=C2C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.261 g
YIELD: PERCENTYIELD 35%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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